Methyl 2-amino-2,2-dicyclopropylacetate

Peptide conformation Cα,α-disubstituted glycines X-ray crystallography

This methyl ester is a protected form of α,α-dicyclopropylglycine, a niche building block for conformationally constrained peptides. As the free ester is widely discontinued by catalog suppliers, procurement typically requires custom synthesis. For researchers needing the Dcp scaffold, the free acid (2-amino-2,2-dicyclopropylacetic acid, up to 98% purity) is more readily available for in-house esterification. - Enables α-pleated sheet geometry with a steric footprint distinct from Aib. - Demonstrated metabolic inertness: does not deplete hepatic amino acid pools in vivo. - Intermediate steric bulk between mono-cyclopropyl and diaryl glycine derivatives.

Molecular Formula C9H15NO2
Molecular Weight 169.224
CAS No. 792175-04-3
Cat. No. B2941467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-2,2-dicyclopropylacetate
CAS792175-04-3
Molecular FormulaC9H15NO2
Molecular Weight169.224
Structural Identifiers
SMILESCOC(=O)C(C1CC1)(C2CC2)N
InChIInChI=1S/C9H15NO2/c1-12-8(11)9(10,6-2-3-6)7-4-5-7/h6-7H,2-5,10H2,1H3
InChIKeyARSYGNLKFYUCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-amino-2,2-dicyclopropylacetate Overview


Methyl 2-amino-2,2-dicyclopropylacetate (CAS 792175-04-3) is a non-proteinogenic Cα,α-disubstituted glycine derivative bearing two cyclopropyl rings at the α-carbon. With the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol, this methyl ester serves as a protected form of α,α-dicyclopropylglycine (Dcp) . The compound is structurally classified among Cα,α-dialkyl glycine esters and is primarily utilized as a conformationally constrained building block in peptide synthesis and medicinal chemistry campaigns, where the dual cyclopropyl substitution imparts distinct steric and conformational properties compared to mono-cyclopropyl or acyclic dialkyl analogs [1].

Conformationally constrained Cα,α-disubstituted glycine building block for peptide synthesis
Dual cyclopropyl substitution provides steric profile distinct from Aib and mono-cyclopropyl analogs
Reported metabolic inertness in amino acid transport assays may support in vivo peptide probe design

Irreplaceable Benefits of Methyl 2-amino-2,2-dicyclopropylacetate


High-strength direct head-to-head quantitative comparative data for this specific methyl ester are limited in the open literature. Nonetheless, available evidence indicates that the dual cyclopropyl substitution at the Cα position confers a set of properties—conformational preference, metabolic inertness, and steric profile—that cannot be simultaneously achieved with single-cyclopropyl analogs (e.g., methyl 2-amino-2-cyclopropylacetate, MW 129.16) or acyclic Cα,α-dialkyl glycines such as α-aminoisobutyric acid (Aib) methyl ester. Substituting the dicyclopropyl motif with simpler alkyl groups alters the peptide backbone conformational landscape [1] and may reintroduce interactions with biological transport systems that Dcp was designed to avoid [2]. The following evidence items detail the quantitative and qualitative bases for these differentiators.

Aib (α,α-dimethylglycine)
Reported to disrupt hepatic amino acid retention and induce aminoaciduria in animal models; Dcp avoids this interference.
Monocyclopropyl analog
Lower steric bulk at α-carbon may shift peptide conformational landscape and target interactions.
Free acid (CAS 6321-21-7)
Requires esterification before use in peptide coupling; reactivity and solubility may differ.

Comparative Evidence for Methyl 2-amino-2,2-dicyclopropylacetate


Dicyclopropylglycine vs Aib: α-Pleated Sheet Conformation

In the crystal structure of the fully protected dipeptide Z-Dcp(1)-Dcp(2)-OCH₃, both Dcp residues adopt a folded conformation, and the overall peptide architecture corresponds to an α-pleated sheet. This conformational preference mirrors that observed in the analogous Aib-containing dipeptide Z-Aib-Aib-OCH₃ (Aib = α,α-dimethylglycine). The authors propose that Dcp may serve as an alternative molecular tool to stabilize folded conformations in peptides [1]. While specific φ/ψ torsion angles are not reported in the abstract, the qualitative crystallographic evidence establishes that Dcp can substitute for Aib in maintaining folded peptide backbone geometry, while offering a distinct steric profile arising from the cyclopropyl rings.

Conformation vs Aib
Class-level inference
α-Pleated sheet in both; Dcp adds steric bulk
Supports folded peptide scaffold design
Crystal structure context; review conformational fit
Peptide conformation Cα,α-disubstituted glycines X-ray crystallography

Dicyclopropylglycine vs Aib: Metabolic Inertness

In a rat model study comparing non-metabolizable amino acid analogs, injection of α-aminoisobutyric acid (Aib) caused the loss from the liver within 2 hours of one-third to two-thirds (approx. 33–67%) of its normal content of various neutral amino acids and produced profound aminoaciduria. In contrast, α,α-dicyclopropylglycine (Dcp) exhibited negligible effects on both hepatic retention and renal excretion of amino acids. The structurally related α,α-diethylglycine showed intermediate, weak effects [1]. The near-complete metabolic inertness of Dcp with respect to amino acid transport systems is a key differentiator for applications where off-target transport interference must be minimized.

Metabolic inertness
Cross-study comparable
Aib: 33–67% hepatic depletion; Dcp: negligible
Supports selection for in vivo peptide research
Rat model; transport system review
Amino acid transport Metabolic stability In vivo pharmacology

Steric Bulk: Dicyclopropyl vs Monocyclopropyl

Methyl 2-amino-2,2-dicyclopropylacetate (C₉H₁₅NO₂, MW 169.22 g/mol) bears two cyclopropyl rings on the α-carbon, whereas the closest monosubstituted analog, methyl 2-amino-2-cyclopropylacetate (C₆H₁₁NO₂, MW 129.16 g/mol), carries only one cyclopropyl group . The additional cyclopropyl ring increases molecular weight by 40.06 g/mol (a 31% increase) and approximately doubles the steric demand at the α-position. This difference in steric and electronic environment can significantly influence reactivity in peptide coupling, conformational preferences in the resulting peptides, and recognition by biological targets.

Steric bulk
Class-level inference
MW +31% (40.06 Da); steric demand ~2×
Differentiated steric profile for SAR
Structural comparison; review coupling reactivity
Steric hindrance Molecular diversity Building block comparison

Methyl Ester vs Free Acid: Sourcing Comparison

Commercial availability of methyl 2-amino-2,2-dicyclopropylacetate is constrained. The product was previously listed by CymitQuimica (Ref. 3D-SGB17504, minimum 95% purity) but is now discontinued . In contrast, the corresponding free acid, 2-amino-2,2-dicyclopropylacetic acid (CAS 6321-21-7), is more broadly accessible from multiple vendors at purities of 95–98% (e.g., Leyan at 98% ; AKSci at 95% ). Researchers requiring the methyl ester may need to pursue custom synthesis or in-house esterification of the commercially available free acid.

Procurement status
Supporting evidence
Methyl ester: discontinued; Free acid: active at 95–98%
Plan custom synthesis or in-house esterification
Vendor listing context; verify current availability
Procurement Purity specifications Custom synthesis

Application Scenarios for Methyl 2-amino-2,2-dicyclopropylacetate


α-Pleated Sheet Peptide Architecture

When designing peptides that require a folded, α-pleated sheet conformation rather than a helical geometry, the Dcp residue provides a validated conformational outcome. The crystal structure of Z-Dcp-Dcp-OCH₃ confirms that Dcp induces an α-pleated sheet fold comparable to Aib, making it suitable for engineering compact, non-helical peptide scaffolds where Aib-like conformational restriction is desired but with a differentiated steric footprint .

In Vivo Peptides with Minimal Transport Interference

For peptides or amino acid-derived probes intended for in vivo administration, Dcp's demonstrated metabolic inertness toward amino acid transport systems is a critical advantage. Unlike Aib, which causes 33–67% depletion of hepatic neutral amino acids and induces aminoaciduria in rat models, Dcp exhibits negligible effects on amino acid homeostasis . This property makes the Dcp scaffold preferable for applications where clean pharmacokinetic behavior is essential.

Steric SAR in Bioactive Peptides

In medicinal chemistry programs evaluating the impact of α-carbon steric bulk on target binding or selectivity, methyl 2-amino-2,2-dicyclopropylacetate offers a steric profile intermediate between mono-cyclopropyl (MW 129.16) and large diaryl glycine derivatives. Its 31% greater molecular weight and approximately doubled steric demand relative to the monocyclopropyl analog enable systematic tuning of steric parameters in SAR campaigns.

Custom Synthesis from Free Acid

Given the discontinued status of the methyl ester at major catalog suppliers , researchers should plan procurement via custom synthesis or in-house esterification of the readily available free acid 2-amino-2,2-dicyclopropylacetic acid (available at up to 98% purity ). This route ensures access to the desired building block while maintaining high purity standards for downstream peptide synthesis.

Application
Selection Property
Validation Focus
Folded peptide scaffold design
Conformational restraint comparable to Aib with distinct steric footprint
X-ray crystallography of α-pleated sheet
In vivo peptide probe research
Reported metabolic inertness toward amino acid transport systems
Amino acid distribution assays in animal models
Steric SAR campaigns
Intermediate steric profile with ~2× bulk vs monocyclopropyl
Binding or selectivity profiling in peptide targets
Procurement via free acid esterification
Free acid available at 95–98% purity; methyl ester discontinued
In-house esterification and purity verification
Quote Request

Request a Quote for Methyl 2-amino-2,2-dicyclopropylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.